Home > Products > Bioactive Reagents P471 > OMEPRAZOLE SODIUM
OMEPRAZOLE SODIUM - 95510-70-6

OMEPRAZOLE SODIUM

Catalog Number: EVT-277385
CAS Number: 95510-70-6
Molecular Formula: C17H18N3NaO3S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Omeprazole sodium is a member of benzimidazoles and a sulfoxide.
Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS.
See also: Omeprazole (has active moiety).
Future Directions
  • Exploration of new stabilizers and excipients: Continued research is needed to identify new stabilizers and excipients that can further enhance the stability of Omeprazole Sodium in solution and solid-state formulations. [, , , , ]

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor (PPI) used to reduce gastric acid production. It is a racemic mixture of two enantiomers: S-omeprazole (esomeprazole) and R-omeprazole. Omeprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculi, where it binds irreversibly to the proton pump (H+/K+-ATPase), inhibiting acid secretion [, ].

Relevance: Omeprazole is the free base form of omeprazole sodium, the target compound. Omeprazole sodium is a more water-soluble form of omeprazole, making it suitable for intravenous administration [, ].

Esomeprazole Sodium (S-Omeprazole Sodium)

Compound Description: Esomeprazole sodium is the S-enantiomer of omeprazole sodium. It is also a proton pump inhibitor that is more potent and has a longer duration of action than the racemic mixture, omeprazole []. Esomeprazole sodium is available in various formulations, including oral and intravenous preparations [].

Melatonin

Compound Description: Melatonin is a hormone primarily produced by the pineal gland that regulates the sleep-wake cycle. It also possesses antioxidant and anti-inflammatory properties. []

Relevance: While structurally distinct from omeprazole sodium, melatonin is mentioned as a potential synergistic agent for treating gastric ulcers. Combining omeprazole sodium with melatonin, including quick-release and cyclodextrin-clad slow-release formulations, has been investigated for enhanced therapeutic effects and improved bioavailability. []

Ranitidine Hydrochloride

Compound Description: Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces gastric acid secretion. It binds competitively to H2 receptors on parietal cells, blocking the action of histamine and reducing the production of gastric acid [].

Relevance: While structurally different from omeprazole sodium, ranitidine hydrochloride is mentioned alongside omeprazole sodium in a study developing spectrophotometric methods for drug determination. The research focuses on analytical techniques rather than shared pharmacological properties [].

Cefoselis Sulfate

Compound Description: Cefoselis sulfate is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis [].

Relevance: Cefoselis sulfate is investigated for its compatibility with omeprazole sodium when mixed in solutions. The research aims to assess the stability and potential for co-administration of these drugs [].

Cefamandole Nafate

Compound Description: Cefamandole nafate is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. It has a broader spectrum of activity than first-generation cephalosporins, including activity against some Gram-negative bacteria [].

Relevance: Similar to cefoselis sulfate, cefamandole nafate is investigated for its compatibility with omeprazole sodium when mixed for injection. The research aims to determine if these drugs can be safely combined in a clinical setting [].

Classification
  • Chemical Name: Omeprazole sodium
  • Molecular Formula: C₁₇H₁₈N₃NaO₃S
  • CAS Number: 73590-58-6
  • Drug Class: Proton Pump Inhibitor
Synthesis Analysis

The synthesis of omeprazole sodium involves several steps, typically starting from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and 2-mercapto-5-methoxy-1H-benzimidazole. A notable method includes:

  1. Initial Reaction: The two reactants are combined to form an intermediate compound, 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridine-2-yl)methylmercapto]-1H-benzimidazole.
  2. Oxidation Step: This intermediate is then oxidized to yield omeprazole.
  3. Formation of Sodium Salt: The final step involves reacting omeprazole with sodium hydroxide or sodium alkoxide to produce omeprazole sodium.

This method has been optimized to enhance yield and purity, achieving over 88% yield with minimal side reactions by using sodium iodide as a catalyst and specific solvents like ethanol and acetone .

Molecular Structure Analysis

Omeprazole sodium features a complex molecular structure characterized by a benzimidazole core linked to a pyridine ring. The compound can be represented as follows:

  • Core Structure: The benzimidazole moiety contributes to its pharmacological activity.
  • Functional Groups: It contains methoxy groups and a sulfoxide functional group that are critical for its mechanism of action.

Structural Data

  • Molecular Weight: Approximately 345.4 g/mol
  • Crystallography: Omeprazole sodium exhibits distinct crystalline forms, with V-type crystals showing specific diffraction patterns that can be analyzed using X-ray crystallography .
Chemical Reactions Analysis

Omeprazole sodium participates in various chemical reactions, primarily focusing on its interactions with acids and bases:

  1. Protonation Reactions: As a proton pump inhibitor, omeprazole sodium undergoes protonation in acidic environments, enhancing its solubility and activity.
  2. Degradation Pathways: The compound is sensitive to degradation under acidic conditions, necessitating careful formulation strategies during drug development .
Mechanism of Action

The mechanism of action of omeprazole sodium involves:

  1. Inhibition of H+/K+ ATPase: Omeprazole binds covalently to the cysteine residues on the H+/K+ ATPase enzyme in gastric parietal cells.
  2. Reduction of Gastric Acid Secretion: This binding prevents the final step of acid production, leading to decreased gastric acidity.

Pharmacokinetics

  • Onset of Action: The onset can vary but generally occurs within one hour after administration.
  • Duration of Action: Effects can last up to 24 hours due to irreversible inhibition of the enzyme.
Physical and Chemical Properties Analysis

Omeprazole sodium exhibits several important physical and chemical properties:

Spectroscopic Characterization

Various spectroscopic techniques (e.g., infrared spectroscopy, nuclear magnetic resonance) have been employed to characterize omeprazole sodium and its salts, confirming structural integrity and purity .

Applications

Omeprazole sodium is primarily used in clinical settings for:

  1. Treatment of Gastroesophageal Reflux Disease (GERD): Reducing symptoms associated with excessive stomach acid.
  2. Management of Peptic Ulcers: Facilitating healing by lowering gastric acidity.
  3. Prevention of Acid-related Dyspepsia: Used prophylactically in patients at risk for acid-related disorders.

In addition to its therapeutic applications, ongoing research explores potential uses in other gastrointestinal conditions and formulations aimed at improving bioavailability and patient compliance .

Properties

CAS Number

95510-70-6

Product Name

Omeprazole (sodium)

IUPAC Name

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C17H18N3NaO3S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1

InChI Key

RYXPMWYHEBGTRV-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+]

Synonyms

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt; (±)-Omeprazole Sodium Salt; 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt; H 168/68 Sodium; Losec Sodiu

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.